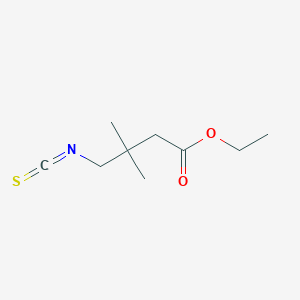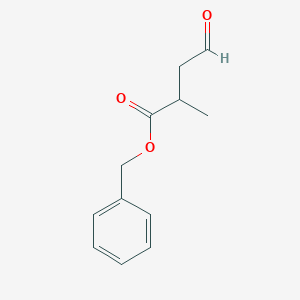![molecular formula C25H20ClF7N2O B8395775 2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-N,2-dimethylpropanamide CAS No. 825643-73-0](/img/structure/B8395775.png)
2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-N,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-N,2-dimethylpropanamide is a complex organic compound characterized by the presence of multiple functional groups, including trifluoromethyl, chloro, fluoro, and pyridinyl groups
Preparation Methods
One common method involves the use of trifluoromethylation reactions, which are crucial for incorporating the trifluoromethyl groups into the aromatic ring . The reaction conditions typically involve the use of radical initiators and specific catalysts to achieve high yields . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the aromatic rings. Reagents like halogens, nitrating agents, and sulfonating agents are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-N,2-dimethylpropanamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-N,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Comparison with Similar Compounds
Similar compounds include:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
3,5-Bis(trifluoromethyl)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
3,5-Bis(trifluoromethyl)pyrazole: Utilized in the development of pharmaceuticals and agrochemicals.
Compared to these compounds, 2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-N,2-dimethylpropanamide offers unique advantages in terms of its structural complexity and potential for diverse applications in various fields.
Properties
CAS No. |
825643-73-0 |
|---|---|
Molecular Formula |
C25H20ClF7N2O |
Molecular Weight |
532.9 g/mol |
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-yl]-N,2-dimethylpropanamide |
InChI |
InChI=1S/C25H20ClF7N2O/c1-13-7-17(27)5-6-18(13)19-11-21(26)34-12-20(19)35(4)22(36)23(2,3)14-8-15(24(28,29)30)10-16(9-14)25(31,32)33/h5-12H,1-4H3 |
InChI Key |
GPIQHPBJRAPFDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

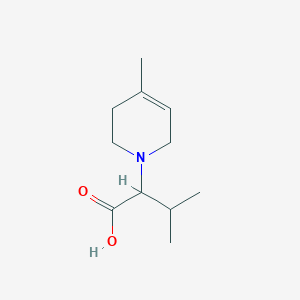
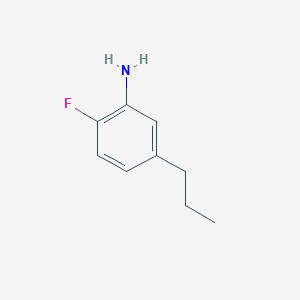
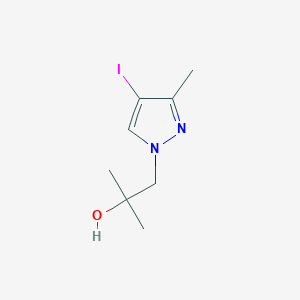
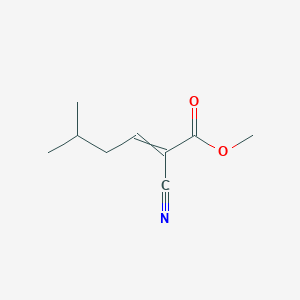



![3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine](/img/structure/B8395766.png)
